二乙基 2-烯丙基-2-(丙-2-炔基)丙二酸酯

描述

Diethyl 2-allyl-2-(prop-2-ynyl)malonate is a compound that can be derived from diethyl malonate, a substance that has been extensively studied for its reactivity and utility in organic synthesis. The compound itself does not appear directly in the provided papers, but its synthesis and properties can be inferred from related research on diethyl malonate derivatives.

Synthesis Analysis

The synthesis of diethyl malonate derivatives has been explored through various methods. For example, a copper-catalyzed arylation method has been developed to synthesize alpha-aryl malonates from diethyl malonate, which could potentially be adapted for the synthesis of diethyl 2-allyl-2-(prop-2-ynyl)malonate . Additionally, the allylation of stable enolates derived from diethyl malonate has been investigated, indicating that diethyl malonate can be functionalized with allyl groups under nickel catalysis . These methods suggest that diethyl 2-allyl-2-(prop-2-ynyl)malonate could be synthesized by first introducing an allyl group and then a prop-2-ynyl group to the diethyl malonate backbone.

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives can be complex, as evidenced by studies on the crystal structure of related compounds. For instance, diethyl 2-[(2-hydroxyanilino)methylidene]malonate and diethyl 2-[(4-hydroxyanilino)methylidene]malonate exhibit different crystal systems and hydrogen bonding patterns due to regioisomerism . Similarly, diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate has been characterized by its crystal structure, which shows strong conjugating effects and specific intermolecular interactions . These findings highlight the importance of molecular structure analysis in understanding the properties of diethyl malonate derivatives.

Chemical Reactions Analysis

Diethyl malonate is a versatile reactant that can undergo various chemical reactions. The synthesis of diethyl 2-(2-chloronicotinoyl)malonate, for example, demonstrates the reactivity of diethyl malonate with chloronicotinic acid to produce nitrogen-containing carboxylic acids, which are important intermediates in the synthesis of small molecule anticancer drugs . This reactivity could be relevant for the synthesis of diethyl 2-allyl-2-(prop-2-ynyl)malonate, as it suggests that diethyl malonate can be functionalized with different substituents to obtain desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate and its derivatives have been studied in various contexts. The excess molar enthalpies of diethyl malonate with different solvents have been measured, providing insight into its thermodynamic behavior . Additionally, the formation of exciplexes by diethyl malonate derivatives in a polymer matrix has been observed, indicating potential applications in materials science . These studies contribute to a comprehensive understanding of the physical and chemical properties of diethyl malonate derivatives, which would be relevant for diethyl 2-allyl-2-(prop-2-ynyl)malonate as well.

科学研究应用

催化和反应机理

- 二乙基 2-烯丙基-2-(丙-2-炔基)丙二酸酯在钯(0)催化剂存在下可以与丙二酸酯和胺类进行取代反应,具有很高的区域选择性和立体选择性,在顺序胺化-胺化和烷基化-胺化反应中显示出显著的合成效用 (Tanigawa, Nishimura, Kawasaki, & Murahashi, 1982)。

有机合成

- 它参与了在镍催化下由二乙基丙二酸酯衍生的稳定的烯醇盐的烯丙基化,重点研究了配体、溶剂和温度的影响 (Alvarez, Cuvigny, & Julia, 1988)。

- 在 Pd(PPh3)4 催化下与烯丙基 1,1-二醇二乙酸酯反应中,二乙基丙二酸钠形成具有高区域选择性的产物,显示出其在生产独特反应产物方面的潜力 (Lu & Huang, 1984)。

氨基酸的合成

- 该化合物已被用于从烯丙基溴化物制备烯丙基氨基酸,突出了其在合成生物相关分子的多功能性 (Black & Landor, 1968)。

绿色化学应用

- 有机碳酸酯,如丙烯和二乙基碳酸酯,已被用于涉及二乙基丙二酸酯的钯催化不对称烯丙基取代反应中,展示了环保的溶剂替代品 (Schäffner, Holz, Verevkin, & Börner, 2008)。

相转移催化

- 在相转移条件下,二乙基(烷基)丙二酸酯在进行钯催化的烯丙基化时显示出不同的产物组成,表明该化合物在复杂有机反应中的作用 (Vasil’ev, Lyubimov, Serebryakov, Davankov, Struchkova, & Zlotin, 2010)。

新型合成方法

- 该化合物已被用于烯丙基和丙-2-炔基硒化物的合成新方法中,表明其在创建各种化学结构方面的多功能性 (Liao, Bao, & Zhang, 1998)。

属性

IUPAC Name |

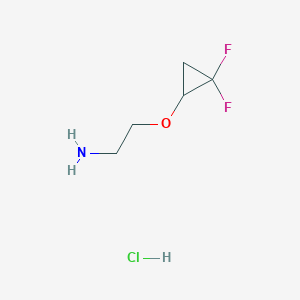

diethyl 2-prop-2-enyl-2-prop-2-ynylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h1,6H,2,7-10H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLVSRZNPGZLSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

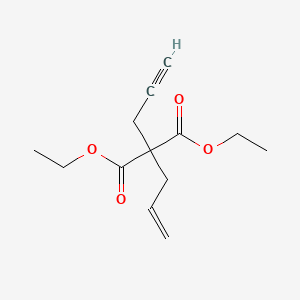

CCOC(=O)C(CC=C)(CC#C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone](/img/structure/B2516307.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)

![1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B2516321.png)

![2-Ethyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2516322.png)

![Ethyl 4-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2516323.png)